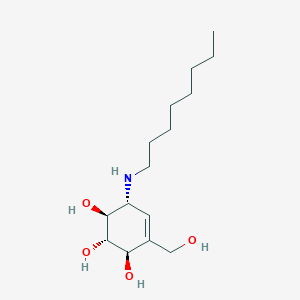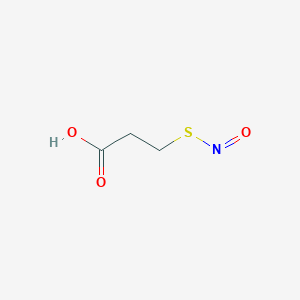
Nihydrazone
Descripción general
Descripción
Nihydrazona, también conocida como 5-nitro-2-furaldehído acetilhidrazona, es un compuesto con la fórmula molecular C₇H₇N₃O₄ y un peso molecular de 197.15 g/mol . Es principalmente conocida por sus propiedades antibacterianas y antiprotozoarias, lo que la convierte en un valioso aditivo para la alimentación de aves de corral . Nihydrazona ha demostrado ser eficaz contra la coccidiosis causada por Eimeria tenella y Eimeria necatrix, mejorando el aumento de peso, la conversión alimenticia y la viabilidad en los pollos .
Métodos De Preparación
Nihydrazona se puede sintetizar a través de diversos métodos. Una ruta sintética común implica la reacción de 5-nitrofuraldehído con acethidrazida . La reacción típicamente ocurre bajo condiciones de calentamiento por un corto período (aproximadamente 0.25 horas) . Otros métodos incluyen la síntesis en solución, la mecanosíntesis y las reacciones de fusión en estado sólido . La elección del método depende del rendimiento y la pureza deseados del producto final.
Análisis De Reacciones Químicas
Nihydrazona experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen aldehídos, cetonas y diversos disolventes orgánicos . Por ejemplo, la reacción de nihydrazona con aldehídos o cetonas en disolventes orgánicos puede conducir a la formación de derivados de hidrazona . Estas reacciones a menudo se monitorizan utilizando técnicas como la difracción de rayos X y los métodos IR-ATR .
Aplicaciones en investigación científica
Nihydrazona tiene una amplia gama de aplicaciones en investigación científica. En química, se utiliza como precursor para la síntesis de derivados de hidrazona, que tienen diversas actividades biológicas . En biología y medicina, nihydrazona se estudia por sus propiedades antimicrobianas, particularmente contra bacterias, levaduras, mohos y algas . También se ha investigado por su actividad anticoccidial en aves de corral . Además, nihydrazona y sus derivados se exploran por su posible uso en investigación del cáncer debido a sus actividades citotóxicas .
Aplicaciones Científicas De Investigación
Nihydrazone has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of hydrazone derivatives, which have various biological activities . In biology and medicine, this compound is studied for its antimicrobial properties, particularly against bacteria, yeasts, molds, and algae . It has also been investigated for its anticoccidial activity in poultry . Additionally, this compound and its derivatives are explored for their potential use in cancer research due to their cytotoxic activities .
Mecanismo De Acción
El mecanismo de acción de nihydrazona implica su interacción con componentes celulares, lo que lleva a la inhibición de procesos bioenergéticos como la glucólisis . Esta inhibición interrumpe la producción de energía en las células, lo que finalmente lleva a la muerte celular. Las actividades antibacterianas y antiprotozoarias de nihydrazona se atribuyen a su capacidad para interferir con las vías metabólicas de los microorganismos . Los objetivos moleculares del compuesto incluyen enzimas involucradas en el metabolismo energético y la síntesis de ácidos nucleicos .
Comparación Con Compuestos Similares
Nihydrazona pertenece a la clase de compuestos nitrofuránicos, que son conocidos por sus actividades antimicrobianas de amplio espectro . Compuestos similares incluyen nitrofurantoína, furazolidona y furaltadone . En comparación con estos compuestos, nihydrazona es única en su actividad específica contra la coccidiosis en aves de corral . Mientras que otros derivados nitrofuránicos se utilizan en medicina clínica y veterinaria, la aplicación principal de nihydrazona es en la prevención y el tratamiento de la coccidiosis .
Propiedades
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-5(11)9-8-4-6-2-3-7(14-6)10(12)13/h2-4H,1H3,(H,9,11)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFHHZJOAUZSJU-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046398 | |
| Record name | Nihydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67-28-7 | |
| Record name | Nihydrazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nihydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nihydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nihydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIHYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BS3E41XVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(1-prop-2-enylpyridin-1-ium-2-yl)sulfinylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241237.png)


![N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B1241241.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B1241242.png)

![N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B1241244.png)
![1-[5-(4-Chlorobenzoyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]-2-piperidinoethanone](/img/structure/B1241245.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241247.png)




![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium](/img/structure/B1241259.png)
